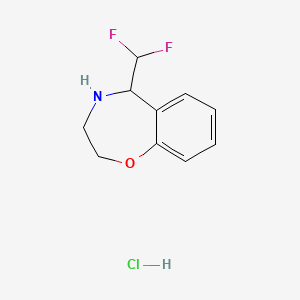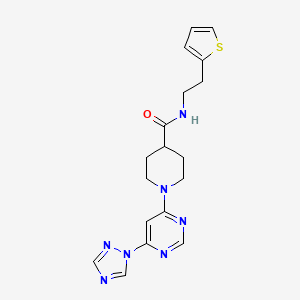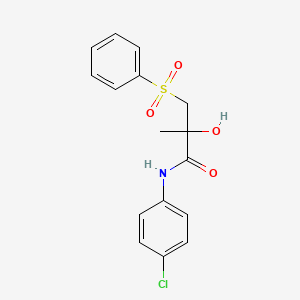![molecular formula C5H5BrN2OS B2725829 N-[(4-Bromo-2-thiazolyl)methyl]formamide CAS No. 1279721-67-3](/img/structure/B2725829.png)
N-[(4-Bromo-2-thiazolyl)methyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(4-Bromo-2-thiazolyl)methyl]formamide” is a chemical compound with the CAS Number: 1279721-67-3 . It has a molecular weight of 221.08 . The IUPAC name for this compound is N-((4-bromothiazol-2-yl)methyl)formamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H5BrN2OS/c6-4-2-10-5(8-4)1-7-3-9/h2-3H,1H2,(H,7,9) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound has a predicted density of 1.736±0.06 g/cm3 and a predicted boiling point of 398.7±22.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
N-[(4-Bromo-2-thiazolyl)methyl]formamide and its analogues have been utilized in the synthesis of various chemical compounds. For instance, the use of related thiazolyl compounds in the microwave-promoted synthesis of benzamides highlights an efficient and cleaner method for producing these chemicals, showcasing the compound's role in facilitating chemical reactions and contributing to the development of novel synthesis pathways (Saeed, 2009).
Biological Activity and Anticancer Research
Thiazolides, a class of compounds including thiazolyl derivatives, have been studied for their broad-spectrum anti-infective properties against various pathogens. Furthermore, certain thiazolides have been investigated for their potential anticancer activities. These studies highlight the role of thiazolyl compounds in inducing cell death in cancer cells and suggest a promising avenue for the development of new anticancer therapeutics (Müller, Sidler, Nachbur, Wastling, Brunner, & Hemphill, 2008).
Antiparasitic and Antimicrobial Effects
Research on thiazolides, including those related to this compound, has demonstrated efficacy against a variety of parasites and microbes. Studies have shown that these compounds exhibit activity against protozoan parasites, suggesting their utility in treating infections caused by these organisms. The mechanism of action appears to involve the disruption of specific biochemical pathways within the parasites, pointing to the potential for developing new antiparasitic drugs based on thiazolyl derivatives (Esposito, Stettler, Moores, Pidathala, Müller, Stachulski, Berry, Rossignol, & Hemphill, 2005).
Enzymatic Activity Modulation
Thiazolides have been explored for their ability to modulate enzymatic activities within cells. This property has implications for both understanding cellular processes and developing therapeutic interventions that target specific enzymes. The modulation of enzymes such as glutathione-S-transferase by thiazolides highlights the potential for these compounds to influence cellular detoxification processes and apoptosis, with implications for treating diseases characterized by abnormal cell growth or resistance to chemotherapy (Hemphill, Müller, & Müller, 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapours/spray .
Eigenschaften
IUPAC Name |
N-[(4-bromo-1,3-thiazol-2-yl)methyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c6-4-2-10-5(8-4)1-7-3-9/h2-3H,1H2,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHBNJKFVASWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CNC=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

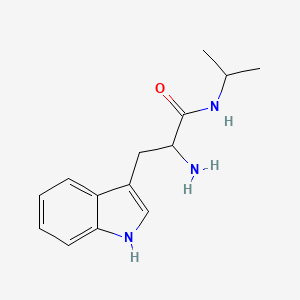
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2725747.png)
![2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B2725748.png)
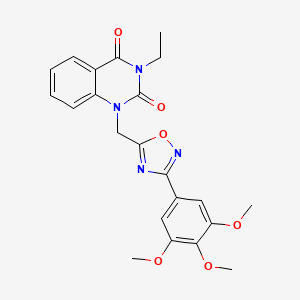
![Benzo[d]thiazol-2-yl(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2725752.png)


![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2725758.png)
![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2725759.png)


